N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide
Description
N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of a difluoromethyl group and a cyclopropyl ring in its structure imparts distinct characteristics that make it valuable for various applications.
Properties
IUPAC Name |
N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c1-2-6(12)11-5-8(3-4-8)7(9)10/h2,7H,1,3-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGBDACKFBZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide typically involves the difluoromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylmethylamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using reagents like chlorodifluoromethane or fluoroform. These processes are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-1H-1,2,4-triazol-3-amine: Known for its stability and use in medicinal chemistry.
Difluoromethyl bioisosteres of methyl hydroxycinnamates: Studied for their antioxidant properties.
Uniqueness
N-[[1-(difluoromethyl)cyclopropyl]methyl]prop-2-enamide stands out due to its unique combination of a difluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
